
3-Methoxy-4-(methylamino)benzoic acid
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Overview
Description
3-Methoxy-4-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
3-Methoxy-4-(methylamino)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to bioactive molecules.
- Synthesis of Drug Precursors : It is utilized in the preparation of methylated derivatives that are crucial for developing pharmaceuticals. For instance, methyl 3-methoxy-4-methylbenzoate derived from this compound is noted for its role in synthesizing drugs aimed at treating diabetes mellitus and other conditions .
- Antimicrobial Activity : Research indicates that derivatives of 4-(methylamino)benzoic acid exhibit antimicrobial properties. These derivatives can be synthesized through the modification of this compound, making them potential candidates for new antibiotic formulations .
Agricultural Biotechnology
The compound has also found applications in agricultural biotechnology:
- Plant Growth Regulators : Studies have shown that small synthetic molecules derived from benzoic acids, including this compound, can modulate plant growth and development. These compounds can act as growth regulators, enhancing crop yield and resilience against environmental stressors .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard in various chromatographic techniques:
- HPLC and LC-MS Applications : The compound is frequently employed in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to quantify related substances in pharmaceutical formulations. Its stability and solubility make it suitable for these analytical methods .
- Synthesis of Antimicrobial Agents :
- Plant Growth Regulation :
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The carboxylic acid group (pKa ≈ 4.25 ) undergoes deprotonation in basic media to form water-soluble salts. For example:
C9H11NO3+NaOH→C9H10NO3−Na++H2O
This reaction is critical for purification and solubility enhancement .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines under standard conditions:
Esterification
Reaction with methanol in acidic conditions yields methyl esters:
C9H11NO3+CH3OHH+C10H13NO3+H2O
This process is analogous to methods described for 3-methoxy-4-methylbenzoic acid derivatives .
Amidation
Thionyl chloride converts the acid to an acyl chloride, which reacts with amines:
C9H11NO3SOCl2C9H10NO2ClRNH2C9H10N2O2R
Such reactions are foundational in pharmaceutical intermediate synthesis .
Methylamino Group Reactivity
-
Alkylation/Acylation : The -NHCH₃ group reacts with alkyl halides or acyl chlorides:
C9H11NO3+R-X→C9H10NO3R+HX
Conditions vary based on R-group steric and electronic effects. -
Oxidation : Under strong oxidants (e.g., KMnO₄), the methylamino group may form nitroso or nitro derivatives, though direct evidence requires further study .
Methoxy Group Reactivity
Demethylation with HBr yields phenolic derivatives:
C9H11NO3HBrC8H9NO3+CH3Br
This is less common unless forced by harsh conditions .
Reduction and Catalytic Hydrogenation
The nitro precursor (3-nitro-4-methoxybenzoic acid) undergoes reduction to form the methylamino group, as demonstrated in analogous syntheses :
C8H7NO5Hydrazine, FeOH2OC9H11NO3
Key conditions include alkaline media (pH 10–12) and temperatures of 55–60°C .
Crystallization and Solid-State Behavior
Hydrogen bonding between the carboxylic acid and methoxy groups stabilizes the crystal lattice, as observed in related structures . This affects solubility and melting points (152–154°C ).
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-methoxy-4-(methylamino)benzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-7-4-3-6(9(11)12)5-8(7)13-2/h3-5,10H,1-2H3,(H,11,12) |
InChI Key |
GQVAGDPAHFLKQI-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C(=O)O)OC |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.